Larixol

Ion Channel Pharmacology TRPC6 Inhibition Selectivity Profiling

Procure Larixol for its unmatched dual activity: ~12-fold TRPC6 selectivity over TRPC3 and potent fMLP antagonism (IC50: 1.98 μM), not shared by sclareol or larixyl acetate. Its furan ring and Δ⁷ bond enable semi-synthetic routes to 30-fold selective derivatives active against FSGS mutants. Sustainably sourced from European larch processing, ensuring a reliable supply for medicinal chemistry, immunology, and agrochemical development. Validate target engagement directly; generic substitution risks off-target effects.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B1251433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarixol
Synonymslarixol
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C
InChIInChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1
InChIKeyCLGDBTZPPRVUII-HROONELDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Larixol: A Labdane Diterpenoid Scaffold with Documented TRPC6 Selectivity and fMLP Antagonism


Larixol ((+)-larixol) is a labdane-type diterpenoid primarily isolated from the oleoresin of Larix decidua (European larch) [1]. It serves as a versatile chiral synthon in organic synthesis and has garnered attention for its distinct pharmacological profile, which includes selective inhibition of the TRPC6 ion channel over closely related isoforms (TRPC3 and TRPC7) and potent antagonism of fMLP-induced neutrophil activation [2][3]. Unlike many in-class diterpenoids, larixol possesses a furan ring and a Δ⁷ double bond that provide unique handles for semi-synthetic derivatization, enabling the generation of compounds with enhanced potency and selectivity for disease-relevant targets [4].

Why Generic Labdane Diterpenoids Cannot Substitute for Larixol in Target-Focused Research


Substituting larixol with other labdane diterpenoids, such as sclareol, or even its natural congener larixyl acetate, is not scientifically valid without rigorous revalidation of target engagement and potency. While both larixol and larixyl acetate inhibit TRPC6, their selectivity windows differ substantially: larixol demonstrates approximately 12-fold selectivity for TRPC6 over TRPC3, whereas larixyl acetate exhibits a significantly reduced 5-fold selectivity [1]. Furthermore, the fMLP antagonism observed with larixol (IC50: 1.98 μM) is a distinct pharmacological activity not shared by all labdanes; for example, sclareol, a commonly used alternative, lacks this specific mechanism of action, instead being employed primarily for its antimicrobial properties [2][3]. Generic substitution risks introducing off-target effects or failing to recapitulate the precise biological activity required for mechanistic studies or derivative development.

Quantitative Differentiation of Larixol: Head-to-Head Evidence for Procurement Decisions


TRPC6 Subtype Selectivity: Larixol vs. Larixyl Acetate in Recombinant Channel Assays

In direct comparisons within the same experimental system, larixol exhibits significantly greater selectivity for TRPC6 over its closest isoform TRPC3 than its acetylated congener, larixyl acetate. This difference is critical for minimizing off-target effects on TRPC3, which shares high sequence homology with TRPC6 but mediates distinct physiological processes [1].

Ion Channel Pharmacology TRPC6 Inhibition Selectivity Profiling

Potent fMLP-Induced Neutrophil Inhibition: Larixol's Unique Immunomodulatory Profile

Larixol potently inhibits fMLP-induced superoxide anion production and cathepsin G release in human neutrophils, a profile not documented for its primary structural analog, larixyl acetate. This activity is mediated by targeting the βγ subunit of the Gi-protein coupled to the fMLP receptor, a mechanism distinct from its TRPC6 inhibition [1].

Immunology Neutrophil Biology GPCR Signaling

Enhanced TRPC6 Inhibition via Semi-Synthetic Derivatization: Larixyl Carbamate (LC)

Larixol serves as a privileged scaffold for generating derivatives with substantially improved TRPC6 inhibitory potency and selectivity. Larixyl carbamate (LC), a semi-synthetic derivative, demonstrates an approximately 30-fold selectivity for TRPC6 over TRPC3, a marked improvement over the parent larixol (12-fold) and larixyl acetate (5-fold) [1][2]. Furthermore, LC potently inhibits six FSGS-related TRPC6 gain-of-function mutants at 1 μM [1].

Medicinal Chemistry Semi-synthesis FSGS

Agricultural Biopesticide Development: Field Efficacy Against Grapevine Downy Mildew

In field-relevant semi-controlled assays, larixol demonstrates 90–100% efficacy against Plasmopara viticola, the causative agent of grapevine downy mildew. This activity is comparable to that of larixyl acetate, but larixol's distinct extraction profile and the commercial development of formulations like Larixyne® underscore its viability as a sustainable alternative to copper-based fungicides [1].

Agricultural Chemistry Oomycete Control Biopesticides

Superior Starting Material for Chiral Synthons: Comparison with Sclareol

Larixol's structural features, including the C6 hydroxyl group and Δ⁷ double bond, enable efficient transformation into valuable chiral intermediates like drimane sesquiterpenoids and Ambrox®-like compounds. While sclareol is also a common labdane starting material, larixol offers distinct advantages in accessing specific frameworks such as 6-ketoeuryfuran and 6-ketowinterin in high yields, with reported synthetic sequences requiring as few as 8–10 steps for complex targets [1][2].

Organic Synthesis Chiral Pool Synthesis Terpene Chemistry

Procurement-Driven Application Scenarios for Larixol


Development of Isoform-Selective TRPC6 Inhibitors for FSGS and Pulmonary Edema

Researchers focused on TRPC6-related pathologies, such as focal segmental glomerulosclerosis (FSGS) or lung ischemia-reperfusion edema (LIRE), should procure larixol as a starting scaffold. Its inherent 12-fold selectivity for TRPC6 over TRPC3 provides a superior baseline for medicinal chemistry optimization compared to larixyl acetate (5-fold). Semi-synthetic derivatives like larixyl carbamate (LC) have already validated this approach, achieving 30-fold selectivity and potent inhibition of disease-relevant TRPC6 gain-of-function mutants at 1 μM [1]. This pathway is supported by evidence that FSGS-related mutants (e.g., M132T, R175Q) remain sensitive to larixol-derived inhibitors [1].

Investigating Dual-Target Mechanisms in Neutrophil-Mediated Inflammation

For immunology studies requiring simultaneous interrogation of TRPC6 and fMLP receptor/Gi-protein signaling, larixol is uniquely qualified among labdane diterpenoids. Its potent inhibition of fMLP-induced superoxide anion production (IC50: 1.98 μM) and cathepsin G release (IC50: 2.76 μM) is not observed with its natural congener larixyl acetate or other common labdanes like sclareol [1]. This dual activity allows researchers to dissect overlapping signaling pathways in neutrophil hyperactivation models without resorting to compound cocktails.

Sourcing a Renewable, High-Efficacy Active Ingredient for Oomycete Biopesticides

Agricultural product developers seeking alternatives to copper-based fungicides for grapevine downy mildew should prioritize larixol. It demonstrates 90–100% efficacy against Plasmopara viticola in semi-controlled assays, equivalent to the best-performing leads from Larix bark extracts [1]. Its availability as a by-product of the European larch wood processing industry ensures a sustainable and cost-effective supply chain, a key factor in commercial formulation development [1].

Accessing Drimane and Furanolabdanoid Chemical Space via Chiral Pool Synthesis

Synthetic organic chemists aiming to construct complex drimane sesquiterpenoids or furanolabdanoids will find larixol a strategic choice. Its C6 hydroxyl and Δ⁷ double bond facilitate regio- and stereoselective transformations to key intermediates like drim-7,9(11)-diene-6-one in as few as two steps [1]. Unlike sclareol, which is optimized for Ambrox® synthesis, larixol provides a more direct route to 6-ketoeuryfuran, 6-ketowinterin, and related polyfunctionalized terpenes, expanding the accessible chiral building block library [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Larixol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.